molecular formula C11H12N4O4S B254948 1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

Cat. No. B254948
M. Wt: 296.3 g/mol
InChI Key: FYCYGVMCWKSAEO-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, leading to the suppression of tumor growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, reduce blood glucose levels in diabetic animals, and decrease inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea in lab experiments include its low toxicity, high stability, and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea. One direction is to further investigate its potential use in cancer treatment, diabetes management, and inflammatory diseases. Another direction is to explore its potential as a pesticide and as a component in solar cells. Additionally, more research is needed to understand its mechanism of action and optimize its use in various applications.
Conclusion:
1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea is a promising compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and stability make it an attractive option for scientific research. While its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects. Further research is needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with thiourea in the presence of propargyl bromide. The resulting compound is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its properties as a dye and as a component in solar cells.

properties

Product Name

1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

Molecular Formula

C11H12N4O4S

Molecular Weight

296.3 g/mol

IUPAC Name

1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H12N4O4S/c1-2-3-12-11(20)14-13-6-7-4-8(15(18)19)10(17)5-9(7)16/h2,4-6,13,16H,1,3H2,(H2,12,14,20)/b7-6-

InChI Key

FYCYGVMCWKSAEO-SREVYHEPSA-N

Isomeric SMILES

C=CCNC(=S)NN/C=C\1/C=C(C(=O)C=C1O)[N+](=O)[O-]

SMILES

C=CCNC(=S)NNC=C1C=C(C(=O)C=C1O)[N+](=O)[O-]

Canonical SMILES

C=CCNC(=S)NNC=C1C=C(C(=O)C=C1O)[N+](=O)[O-]

Origin of Product

United States

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